tert-Butyl N-(benzyloxy)carbamate
Overview
Description
tert-Butyl N-(Benzyloxy)carbamate has been used in the synthesis of Deferoxamine Mesylate, an iron chelating agent used in therapy for patients with sickle cell diseases and iron overload. Studies suggest that it can exert potential antioxidant neuroprotective effects in stroke patients
tert-Butyl N-(benzyloxy)carbamate (tert-butyl benzyloxycarbamate), a protected hydroxylamine, is an N-alkyl-N-benzyloxy carbamate. Its C-N cross coupling reaction with fluorescein ditriflate has been reported. It participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids.
Mechanism of Action
Target of Action
Tert-Butyl Benzyloxycarbamate, also known as tert-Butyl N-(benzyloxy)carbamate or tert-butyl N-phenylmethoxycarbamate, is a protected hydroxylamine It’s known to be used in chemical transformations .
Mode of Action
This compound is an N-alkyl-N-benzyloxy carbamate . It has been reported to participate in C-N cross coupling reactions with fluorescein ditriflate . It also participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .
Biochemical Pathways
It’s known to be involved in the synthesis of seven-membered cyclic hydroxamic acids and 2-(N-formyl-N-hydroxyamino) ethylphosphonate (IPP) .
Result of Action
It’s known to be used in the synthesis of deferoxamine mesylate, an iron chelating agent used in therapy for patients with sickle cell diseases and iron overload . Studies suggest that it can exert potential antioxidant neuroprotective effects in stroke patients .
Biological Activity
tert-Butyl N-(benzyloxy)carbamate is a chemical compound that has garnered attention due to its unique structural properties and potential biological activities. This compound, characterized by the presence of a tert-butyl group and a benzyloxy moiety, is primarily utilized in organic synthesis and medicinal chemistry. The biological activity of this compound has been explored in various contexts, particularly its interactions with biological systems, including its role as a precursor in the synthesis of pharmacologically relevant compounds.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
This compound is known for its stability under various conditions, making it suitable for diverse synthetic applications.
This compound acts primarily as a protected hydroxylamine , which allows it to participate in various biochemical pathways. Its mechanism of action involves:
- Intramolecular Cyclization : It can undergo cyclization reactions to form cyclic hydroxamic acids, which are significant in medicinal chemistry for their potential as enzyme inhibitors .
- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially modulating their activity. This interaction is crucial for developing therapeutic agents targeting various diseases .
Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects , particularly in stroke models. Its ability to modulate neuronal signaling pathways suggests potential applications in treating neurodegenerative diseases.
Antioxidant Properties
The compound has been linked to antioxidant activities, which are beneficial in reducing oxidative stress in cells. This property is particularly relevant for conditions characterized by excessive oxidative damage, such as ischemic injuries.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of benzyloxyamine with a suitable carbamoylating agent. This reaction can be optimized under various conditions to enhance yield and purity. The compound serves as an essential intermediate in the synthesis of other biologically active molecules, including deferoxamine mesylate, an iron chelator used in clinical settings .
Case Studies
- Neuroprotective Study : In a study investigating the neuroprotective effects of various carbamates, this compound was found to significantly reduce neuronal cell death in vitro under oxidative stress conditions. The mechanism was attributed to the modulation of signaling pathways involved in apoptosis.
- Synthesis of Hydroxamic Acids : A series of experiments demonstrated that this compound could be efficiently converted into cyclic hydroxamic acids through intramolecular cyclization reactions. These derivatives exhibited promising anti-cancer activity against several human tumor cell lines .
Summary Table of Biological Activities
Properties
IUPAC Name |
tert-butyl N-phenylmethoxycarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNBNPWFHGWAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352943 | |
Record name | tert-Butyl N-(benzyloxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79722-21-7 | |
Record name | tert-Butyl N-(benzyloxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tert-butyl N-(benzyloxy)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of tert-butyl benzyloxycarbamate highlighted in the research?
A1: The research primarily focuses on the use of tert-butyl benzyloxycarbamate as a reagent in the synthesis of complex molecules. Specifically, it highlights its role in the aza-Michael addition reaction with electron-deficient olefins []. This reaction is highly efficient, achieving yields between 90-99% []. Furthermore, the research demonstrates its utility in the multi-step synthesis of N-hydroxy-N-succinylcadaverine (HSC), a key precursor in the biosynthesis of the siderophore desferrioxamine E [].
Q2: Why is the synthesis of N-hydroxy-N-succinylcadaverine (HSC) significant in a biological context?
A2: HSC is a crucial intermediate in the production of desferrioxamine E, a siderophore produced by Streptomyces coelicolor []. Siderophores are small molecules secreted by microorganisms like bacteria to scavenge iron from their environment. This iron acquisition is often linked to bacterial virulence, making enzymes involved in siderophore biosynthesis, like the NIS synthetase DesD, attractive targets for novel antibacterial drug development []. Therefore, the efficient synthesis of HSC facilitated by tert-butyl benzyloxycarbamate contributes to a deeper understanding of siderophore biosynthesis and potentially aids in the development of future therapeutics.
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